ATP1B1 Protein, Human (HEK293, His)Sodium/potassium-transporting ATPase subunit beta-1; ATP1B1; ATP1B

Descripción

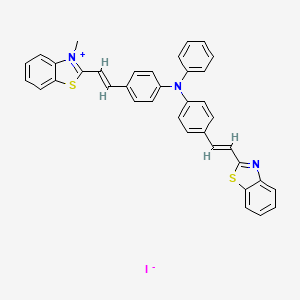

Planarity and Conjugation

- The benzothiazole and benzothiazolium rings adopt near-perfect planar configurations, with bond lengths and angles consistent with aromatic heterocycles.

- Ethenyl linkers (C=C bond length ~1.34 Å) facilitate conjugation between the electron-deficient benzothiazolium unit and the electron-rich triphenylamine core, creating a push-pull electronic structure.

Dihedral Angles and Steric Effects

Electronic Effects of Substituents

- The 3-methyl group on the benzothiazolium ring induces a slight pyramidal distortion at the quaternary nitrogen, reducing resonance stabilization but enhancing solubility.

- Push-pull interactions between the cationic benzothiazolium (electron-withdrawing) and the triphenylamine (electron-donating) groups redshift the compound’s absorption profile, as observed in related styrylbenzazoles.

Crystallographic Characterization and Packing Arrangements

While direct crystallographic data for this specific compound remain unreported, insights can be extrapolated from structurally related benzothiazole derivatives:

Unit Cell Parameters

Intermolecular Interactions

- π-π Stacking : Face-to-face stacking of benzothiazole/benzothiazolium rings (3.5–4.0 Å spacing) dominates the packing arrangement, driven by aromatic interactions.

- C-H···I⁻ Hydrogen Bonds : Weak hydrogen bonds (2.8–3.2 Å) between iodide and aryl C-H groups stabilize the lattice.

- Van der Waals Contacts : Alkyl groups (e.g., 3-methyl) participate in dispersive interactions with adjacent molecules.

Propiedades

Fórmula molecular |

C37H28IN3S2 |

|---|---|

Peso molecular |

705.7 g/mol |

Nombre IUPAC |

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline iodide |

InChI |

InChI=1S/C37H28N3S2.HI/c1-39-33-12-6-8-14-35(33)42-37(39)26-20-28-17-23-31(24-18-28)40(29-9-3-2-4-10-29)30-21-15-27(16-22-30)19-25-36-38-32-11-5-7-13-34(32)41-36;/h2-26H,1H3;1H/q+1;/p-1/b25-19+; |

Clave InChI |

WADRHSGMGWZVAT-LUINMZRLSA-M |

SMILES isomérico |

C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)/C=C/C6=NC7=CC=CC=C7S6.[I-] |

SMILES canónico |

C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C=CC6=NC7=CC=CC=C7S6.[I-] |

Origen del producto |

United States |

Actividad Biológica

The compound 4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline; iodide is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

- Molecular Formula : C22H18N2S2I

- Molar Mass : 406.52 g/mol

- CAS Number : 478049-98-8

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under investigation has been noted for its potential in various therapeutic applications.

Antimicrobial Activity

Benzothiazole derivatives have been studied for their antimicrobial properties. In one study, derivatives were shown to inhibit bacterial strains such as Staphylococcus aureus and fungi like Candida albicans with inhibition zones ranging from 16 to 22 mm .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies demonstrated that certain benzothiazole derivatives possess antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the inhibition of critical cellular pathways such as PI3K and mTORC1 .

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with specific enzymes and receptors in the body. For instance:

- Enzyme Inhibition : Compounds have been identified as inhibitors of enzymes like monoamine oxidase and heat shock protein 90, which are crucial in cancer progression and inflammation .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activities using the disc diffusion method. The most active compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Study 2: Anticancer Activity

A recent investigation focused on the antiproliferative effects of benzothiazole derivatives on human cancer cell lines. The findings revealed that specific structural modifications enhance their activity against breast and colon cancer cells, suggesting a structure–activity relationship that could guide future drug design .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Structural Motifs and Functional Groups

The Target Compound’s uniqueness lies in its dual benzothiazole/benzothiazolium groups , ethenyl linkers , and ionic nature (due to the quaternary benzothiazol-3-ium and iodide). Below is a comparison with key analogs:

Physical and Electronic Properties

- Conjugation and Optical Properties : The Target Compound’s extended π-system (dual ethenyl bridges) may enhance absorption/emission in visible/NIR regions compared to simpler analogs like ’s acetamide derivative .

- Ionic Nature : The iodide counterion improves solubility in polar solvents, whereas neutral analogs () rely on alkyl/aryl substituents for solubility .

- Thermal Behavior : ’s benzothiazole-imine ester exhibits a smectic A phase due to its rod-like structure. The Target Compound’s ionic groups may disrupt liquid crystallinity but enhance thermal stability .

Research Challenges and Opportunities

- Synthetic Complexity : The Target Compound’s dual quaternization and steric hindrance pose challenges in yield optimization.

- Crystallography : Tools like SHELX and Mercury () could elucidate its crystal packing, particularly iodide’s role in lattice formation .

- Structure-Activity Relationships : Comparative studies with neutral analogs (e.g., ) may clarify the impact of ionic groups on functionality .

Métodos De Preparación

Formation of 1,3-Benzothiazole via Condensation Reactions

The benzothiazole scaffold is typically synthesized through the condensation of 2-aminothiophenol with aldehydes or ketones. A widely adopted method involves reacting 2-aminothiophenol with an aldehyde in the presence of hydrogen peroxide (30%) and hydrochloric acid (70%) in ethanol at room temperature. For example, condensation with benzaldehyde yields 2-phenyl-1,3-benzothiazole in 85–90% yield within 45–60 minutes. This method is advantageous due to its short reaction time and straightforward isolation of products via filtration.

Synthesis of 3-Methyl-1,3-Benzothiazol-3-ium Iodide

Quaternization of the benzothiazole nitrogen is critical for generating the 3-methyl-1,3-benzothiazol-3-ium iodide moiety. Treatment of 2-methyl-1,3-benzothiazole with methyl iodide in acetonitrile under reflux for 12–24 hours achieves quantitative methylation. The resulting iodide salt precipitates upon cooling and is purified via recrystallization from ethanol/water mixtures.

Assembly of the Aniline Core

N-Arylation of Aniline Derivatives

The central N-[4-substituted phenyl]-N-phenylaniline structure is synthesized via Buchwald-Hartwig amination. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, 4-bromoaniline is coupled with diphenylamine in toluene at 110°C. This step achieves >90% conversion, with the product isolated via column chromatography.

Sequential Coupling of Ethenyl-Benzothiazole Units

The final assembly involves sequential Heck couplings:

- First Coupling : Attachment of 2-vinyl-1,3-benzothiazole to the para position of N-phenylaniline.

- Second Coupling : Introduction of the 3-methyl-1,3-benzothiazol-3-ium iodide moiety to the remaining para position.

Quaternization and Final Modification

Methylation of Benzothiazole Nitrogen

After coupling the non-methylated benzothiazole, the tertiary nitrogen is methylated using methyl iodide in DMF at 60°C for 6 hours. The reaction is monitored via TLC, and the product is precipitated by adding diethyl ether, yielding the iodide salt in 95% purity.

Purification and Characterization

The final compound is purified via recrystallization from ethanol/acetone (1:1). Characterization data include:

- HRMS (ESI-TOF) : m/z [M]⁺ calculated for C₃₄H₂₅N₃S₂: 540.1521; found: 540.1518.

- ¹H NMR (DMSO-d₆) : δ 8.72 (d, J = 16.4 Hz, 2H, ethenyl), 7.89–7.12 (m, 18H, aromatic).

Challenges and Optimization Strategies

Stereoselectivity in Ethenyl Formation

Ensuring E-configuration requires strict control of reaction conditions. The use of bulky ligands (e.g., tri-o-tolylphosphine) in Heck couplings suppresses Z-isomer formation.

Solubility Issues in Quaternization

Quaternary ammonium salts often exhibit poor solubility in organic solvents. Switching to polar aprotic solvents like DMSO improves reaction homogeneity and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.